Cyclohexanol

Catalog No.
S581750
CAS No.
108-93-0
M.F
C6H12O
C6H11OH
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanol

CAS Number

108-93-0

Product Name

Cyclohexanol

IUPAC Name

cyclohexanol

Molecular Formula

C6H12O
C6H11OH

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c7-6-4-2-1-3-5-6/h6-7H,1-5H2

InChI Key

HPXRVTGHNJAIIH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble (NTP, 1992)
3.6% (wt/wt) in water at 20 °C; miscible with ethyl acetate, linseed oil, petroleum solvents.
Soluble in ethanol, ethyl ether, acetone; miscible with benzene; slightly soluble in chloroform
In water, 4.3 g/100 g (4.3X10+4 mg/L) at 30 °C; 4.2 g/100 g (4.2X10+4 mg/L) at 10 °C
Solubility in water, g/100ml at 20Â °C: 4
4%

Synonyms

1-Cyclohexanol; Adronal; Adronol; Anol; Cyclohexyl Alcohol; Hexahydrophenol; Hexalin; Hexalin (Alcohol); Hydroxycyclohexane; NSC 403656; NSC 54711; Naxol; Hexahydrophenol;

Canonical SMILES

C1CCC(CC1)O

The exact mass of the compound Cyclohexanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (ntp, 1992)42000 mg/l (at 10 °c)3.6% (wt/wt) in water at 20 °c; miscible with ethyl acetate, linseed oil, petroleum solvents.soluble in ethanol, ethyl ether, acetone; miscible with benzene; slightly soluble in chloroformin water, 4.3 g/100 g (4.3x10+4 mg/l) at 30 °c; 4.2 g/100 g (4.2x10+4 mg/l) at 10 °csolubility in water, g/100ml at 20 °c: 44%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403656. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols. It belongs to the ontological category of cyclohexanols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Cyclohexanol is an alicyclic secondary alcohol characterized by its high boiling point (161 °C) and versatile reactivity [1]. Industrially, it is a critical procurement target serving as a primary precursor for the synthesis of adipic acid and caprolactam, which are foundational to nylon manufacturing . Beyond its role as a chemical intermediate, cyclohexanol functions as a specialty high-boiling solvent, homogenizer, and stabilizer in lacquers, varnishes, and soap emulsions. Its unique cyclic structure imparts distinct solvency and esterification properties compared to straight-chain aliphatic alcohols, making it indispensable for specific downstream material applications.

Substituting cyclohexanol with close analogs fundamentally alters downstream product performance and process safety. Replacing it with straight-chain aliphatic alcohols, such as n-hexanol, during esterification yields liquid plasticizers rather than the solid, heat-sealable plasticizers required for specialized coatings [1]. Attempting to use its aromatic precursor, phenol, introduces severe toxicity, corrosivity, and mutagenic risks that drastically increase personal protective equipment (PPE) and regulatory compliance costs [2]. Furthermore, while crude KA oil (a cyclohexanol-cyclohexanone mixture) is suitable for bulk adipic acid production, pure cyclohexanol is strictly required for targeted esterifications where ketone interference would degrade yield and product purity.

Structural Control in Phthalate Esterification (Solid vs. Liquid Plasticizers)

The cyclic structure of cyclohexanol is strictly required for synthesizing dicyclohexyl phthalate (DCHP), a crystalline solid plasticizer. When reacted with phthalic anhydride, cyclohexanol yields this solid product, which provides a sharp activation temperature critical for heat-seal adhesives and delayed-tack coatings [1]. In contrast, substituting cyclohexanol with straight-chain aliphatic alcohols like n-hexanol yields liquid plasticizers (e.g., di-n-hexyl phthalate) that cause unacceptable ambient blocking and tackiness in these specific coating applications [1].

Evidence DimensionDownstream plasticizer physical state at room temperature
Target Compound DataYields DCHP (Solid, provides sharp heat-seal activation)
Comparator Or Baselinen-Hexanol (Yields DnHP, a liquid that causes ambient tackiness)
Quantified DifferenceSolid vs. Liquid state, dictating suitability for heat-seal coatings
ConditionsEsterification with phthalic anhydride for adhesive and coating formulations

Buyers formulating heat-activated adhesives or non-blocking coatings must procure cyclohexanol to achieve the mandatory solid-state properties of the resulting plasticizer.

Precursor Reactivity in Eco-Friendly Adipic Acid Synthesis

In the transition toward green, N2O-free adipic acid synthesis, cyclohexanol demonstrates superior reactivity compared to direct alkane oxidation. Under mild electrocatalytic oxidation conditions (e.g., using MnOx/CNT catalysts at 80 °C), cyclohexanol achieves complete conversion with a Faradaic efficiency exceeding 94% [1]. Conversely, the direct oxidation of cyclohexane requires highly energy-intensive conditions (high temperature and pressure) and typically suffers from low single-pass conversion rates due to the inert nature of the C-H bonds [1].

Evidence DimensionOxidation conversion efficiency and process severity
Target Compound Data~100% conversion with >94% Faradaic efficiency at 80 °C
Comparator Or BaselineCyclohexane (Low single-pass conversion, requires high pressure/temperature)
Quantified DifferenceNear-complete conversion under mild conditions vs. low conversion under aggressive conditions
ConditionsMild catalytic/electrocatalytic oxidation in neutral media

Procuring cyclohexanol as an intermediate significantly lowers the activation energy and capital equipment severity required for sustainable adipic acid production.

Occupational Safety and Toxicity Profile vs. Aromatic Precursors

Cyclohexanol offers a significantly safer handling profile compared to its aromatic precursor, phenol. Phenol is classified as a highly toxic, corrosive, and mutagenic substance (GHS Acute Tox 3, Skin Corr 1B, Muta 2), requiring stringent containment, specialized ventilation, and extensive PPE [1]. In contrast, cyclohexanol is a non-corrosive alicyclic alcohol (GHS Acute Tox 4) that eliminates the severe dermal corrosivity and mutagenicity risks associated with aromatic rings [2].

Evidence DimensionGHS Hazard Classification and handling risk
Target Compound DataAcute Tox 4; non-corrosive, non-mutagenic
Comparator Or BaselinePhenol (Acute Tox 3, Skin Corr 1B, Muta 2)
Quantified DifferenceElimination of severe corrosivity and mutagenic hazards
ConditionsStandard industrial handling, storage, and solvent usage

Selecting cyclohexanol over phenol for solvent or intermediate applications drastically reduces PPE requirements, ventilation overhead, and environmental compliance costs.

Synthesis of Solid Plasticizers (DCHP)

Cyclohexanol is the mandatory alcohol precursor for synthesizing dicyclohexyl phthalate (DCHP), a solid plasticizer essential for heat-seal adhesives, delayed-tack coatings, and specialized PVC formulations where liquid plasticizers would cause premature blocking [1].

Green Adipic Acid Production

As a highly reactive intermediate, cyclohexanol is ideal for next-generation, N2O-free adipic acid synthesis routes, including electrocatalytic and peroxide-based oxidations, offering much higher conversion rates under milder conditions than direct alkane oxidation [2].

High-Boiling Specialty Solvent Applications

Due to its lower toxicity compared to phenol and distinct solvency profile, cyclohexanol is utilized as a homogenizer and stabilizer in soap emulsions, lacquers, and varnishes where a stable, alicyclic secondary alcohol is required [3].

Physical Description

Cyclohexanol appears as a colorless liquid with a camphor-like odor. Soluble in most organic liquids. Flash point 154 °F. May be toxic by inhalation or skin exposure. Vapors are narcotic in high concentrations. Irritates skin, eyes and mucus membranes. Used in making soap, lacquers, and plastics.
Other Solid; Liquid
Sticky solid or colorless to light-yellow liquid (above 77 degrees F) with a camphor-like odor; [NIOSH]
COLOURLESS HYGROSCOPIC LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
Sticky solid or colorless to light-yellow liquid (above 77 °F) with a camphor-like odor.

Color/Form

Colorless needles or viscous liquid
Hygroscopic crystals
Sticky solid or colorless to light-yellow liquid (above 77 degrees F)

XLogP3

1.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

100.088815002 Da

Monoisotopic Mass

100.088815002 Da

Boiling Point

322 °F at 760 mmHg (NTP, 1992)
161.84 °C
161Â °C
322 °F

Flash Point

154 °F (NTP, 1992)
63 °C
62.8 °C (closed cup); 67.8 °C (open cup)
68Â °C c.c.
154 °F

Heavy Atom Count

7

Vapor Density

3.5 (Air = 1)
Relative vapor density (air = 1): 3.5

Density

0.947 at 68 °F (USCG, 1999) - Less dense than water; will float
0.9624 at 20 °C/4 °C
Percent in "saturated" air: 0.33 (30 °C); density of "saturated" air: 1.01 (air = 1)
Relative density (water = 1): 0.96
0.96

LogP

1.23
1.23 (LogP)
log Kow = 1.23
1.2

Odor

Camphor-like odor

Odor Threshold

Odor Threshold Low: 0.05 [ppm]
Odor Threshold High: 0.15 [ppm]
Detection odor threshold from AIHA (mean = 0.16 ppm)
0.07 ppm

Decomposition

When heated to decomposition, it emits acrid smoke and fumes.

Melting Point

73 °F (NTP, 1992)
25.93 °C
23Â °C
77 °F

UNII

8E7S519M3P

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

5.17 mmHg (USCG, 1999)
0.65 [mmHg]
Specific heat = 1.747 Joules/g; Vapor pressure = 0.15 kPa at 20 °C, 0.48 kPa at 45 °C
0.657 mm Hg at 25 °C
Vapor pressure, kPa at 20Â °C: 0.13
5.17 mmHg
1 mmHg

Pictograms

Irritant

Irritant

Impurities

Cyclohexane, benzene, cyclohexanone, and phenol

Other CAS

108-93-0

Absorption Distribution and Excretion

The substance can be absorbed into the body by inhalation and by ingestion.
Animal expt ... In large doses ... /cyclohexanol/ is readily absorbed from the skin ... .
Following oral admin ... to rabbits, cmpd is excreted in urine in conjugation with sulfuric & glucuronic acids. Similar results were obtained when animals were subjected to repeated inhalation of cmpd.
... Rabbits exposed to lowest concn ... 145 ppm cyclohexanol in air, showed no incr in conjugation of urinary sulfates but excreted 5 times normal amt glucuronic acid.
... Incr in glucuronic acid in urine was paralleled by a decr in percentage of inorg sulfates. ... That the urinary sulfate ratio became normal when exposure ceased ... led ... to ... /conclusion/ that there was no prolonged retention in organism.

Metabolism Metabolites

Cyclohexane was hydroxylated to cyclohexanol by rat liver microsomes in presence of NADPH & oxygen. Pretreatment with phenobarbital at 80 mg/kg/day ip stimulated activity 6-fold, while benzopyrene pretreatment at 20 mg/kg ip lowered cyclohexane hydroxylation.
Cyclohexanol was identified as the urinary metabolite after admin of cyclohexylamine hydrochloride to rats, rabbits, & guinea pigs (50-500 mg/kg, orally or ip) and humans (25 or 200 mg, orally).
Fed to rabbits, /cyclohexanol/ ... Is mostly excreted as the glucuronide conjugate (60% of the dose), but a small amt is oxidized further into trans-cyclohexane-1,2-diol (6%).
Hepatic NAD-dependent alcohol dehydrogenase ... is responsible for metabolism of ... cyclohexanol ...
For more Metabolism/Metabolites (Complete) data for Cyclohexanol (8 total), please visit the HSDB record page.

Wikipedia

Cyclohexanol
Anol

Biological Half Life

No reports found; [TDR, p. 430]

Use Classification

Fragrance Ingredients
Insecticides

Methods of Manufacturing

Cyclohexanol can be prepared in high yield by either vapor- or liquid-phase hydrogenation of phenol. Vapor-phase hydrogenation can be carried out by using a supported nickel catalyst or a nickel catalyst containing copper, cobalt, or manganese. The support is usually alumina or silicic acid. Yields as high as 98% have been reported. ... Commercial liquid-phase hydrogenation of phenol under mild conditions with a palladium on carbon catalyst gives greater than 99% yield of cyclohexanone at 90% conversion. By adjusting the operating conditions and changing to a Raney nickel catalyst, 99.9% selectivity for cyclohexanol can be achieved.
Liquid-phase oxidation of cyclohexane.
Boric acid modified oxidation of cyclohexane ... In the 1950s, Scientific Design (now Halcon International) developed a process in which anhydrous metaboric acid was added as a slurry to the first of several staged air oxidation vessels. The cyclohexyl hydroperoxide formed is trapped as the cyclohexyl perborate ester. The perborate ester then reacts with additional cyclohexane in the air oxidizer to yield the borate ester and additional cyclohexanol. This borate ester is relatively stable in the air oxidizer and is protected from over oxidation to ring-opened products. The ester is subsequently hydrolyzed to cyclohexanol and boric acid. The boric acid is dehydrated to metaboric acid and is recycled to the air oxidizer.
Production and hydration of cyclohexene ... The process involves three primary steps: the selective hydrogenation of benzene; the separation of the cyclohexene from the unconverted benzene and the over-hydrogenation product cyclohexane; and the hydration of the cyclohexene. The yield of this process from benzene to cyclohexanol is extremely high, probably greater than 95%.
For more Methods of Manufacturing (Complete) data for Cyclohexanol (7 total), please visit the HSDB record page.

General Manufacturing Information

Plastics Material and Resin Manufacturing
Plastics Product Manufacturing
Printing Ink Manufacturing
Utilities
Pharmaceutical and Medicine Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Cyclohexanol: ACTIVE
Was prepared by the treatment of 4-iodocyclohexanol with zinc dust in glacial acetic acid.

Analytic Laboratory Methods

Method: NIOSH 1402, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: cyclohexanol; Matrix: air; Detection Limit: 0.01 mg/sample.
Method: NIOSH 1405, Issue 1; Procedure: gas chromatography with flame ionization detector; Analyte: cyclohexanol; Matrix: air; Detection Limit: 1 ug/sample.
Method: OSHA 7; Procedure: gas chromatography with flame ionization detector; Analyte: cyclohexanol; Matrix: air; Detection Limit: not provided.
A TIME-SAVING GAS CHROMATOGRAPHIC METHOD FOR DETERMINING CYCLOHEXANOL IN AIR IS PRESENTED.
For more Analytic Laboratory Methods (Complete) data for Cyclohexanol (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

A simple and sensitive method for determining urinary cyclohexanol, the main metabolite of cyclohexanone, by hydrolysis and gas chromatography (GC) with a flame ionization detector was developed. ... The procedure is relatively simple and reproducible and it can be applied for occupational health measurement of cyclohexanone exposure.
COLORIMETRIC DETERMINATION OF CYCLOHEXANOL IN RAT URINE WITH ACCURACY OF + or - 7.8%.
A METHOD OF DETERMINING CYCLOHEXANOL IN RAT URINE BY GAS CHROMATOGRAPHY IS PRESENTED.

Storage Conditions

Cyclohexanol must be stored to avoid contact with strong oxidizers (such as chlorine, bromine, and fluorine), since violent reactions occur. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could created a potential fire or explosion hazard. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Interactions

... This study explored the acute effect of ethanol (EtOH) on the urinary excretion of cyclohexanol (CH-ol), 1,2- and 1,4-cyclohexanediol (CH-diol), biomarkers of exposure to important solvents, and chemical intermediates cyclohexanone (CH-one), cyclohexane (CH) and cyclohexanol. ... Volunteers (5-8 in each group) were exposed for 8 hours either to CH-one, CH or CH-ol vapor at concentrations of about 200, 1000, and (SRP: 2000) mg/cu m, respectively, with concomitant ingestion of EtOH (4 14-g doses taken during the exposure). Urine was collected for 72 hours and analyzed for CH-ol and CH-diols ... . RESULTS: The metabolic yields of CH-ol, 1,2-, and 1,4-CH-diol, respectively, in the exposures with EtOH were as follows: 11.3%, 36%, 23% after the exposure to CH-one, 3.1%, 15%, 8% after the exposure to CH, and 6.6%, 24%, 18% after the exposure to CH-ol. [The corresponding values obtained previously in matching experiments without EtOH were as follows: 1.0%, 39%, 18% (CH-one); 0.5%, 23%, 11% (CH); and 1.1%, 19%, 8% (CH-ol).] The excretion curves of the metabolites in the exposures with EtOH were not delayed when compared with the corresponding curves of a comparison group. CONCLUSIONS: The urinary excretion of CH-diols is much less sensitive to EtOH than that of CH-ol. It is recommended to employ CH-diols as useful and more reliable biomarkers of exposure to CH-one, CH and CH-ol in field examinations.

Dates

Last modified: 08-15-2023

Serotonin Syndrome Induced by a Single Dose of Venlafaxine and Magnesium Valproate

Zuan Zhan, Chun-Shui Cao, Liang Huang
PMID: 34185746   DOI: 10.24869/psyd.2021.193

Abstract




Discontinuation Syndrome of Extended-Release Venlafaxine during the COVID-19 Epidemic

Hongmin Gong, Xiaoyan Du, Lin Wu, Jing Wei, Qing Tan, Rui Zhao, Ming Lei, Libo Zhao
PMID: 33857057   DOI:

Abstract




Desvenlafaxine in the treatment of major depression: an updated overview

Trevor R Norman, James S Olver
PMID: 33706624   DOI: 10.1080/14656566.2021.1900826

Abstract

: Major depressive disorder (MDD) remains one of the most prevalent mental health conditions. It is a chronic, relapsing condition and despite multiple treatment options, many patients fail to achieve remission of symptoms. Inadequacy of treatment has stimulated the search for agents with significant therapeutic advantages.
: This review examines literature concerning the use of desvenlafaxine in the treatment of MDD published since a previous analysis in this journal in 2014. Published papers were identified via a PubMed and Web of Science search and excluded congress presentations. Results from clinical trials in MDD, systematic reviews, and post hoc analyses in patient subgroups, are reviewed.
: Desvenlafaxine was an effective antidepressant with favorable safety and tolerability in adults. Efficacy was demonstrated in the subgroup of peri- and post-menopausal women with MDD but not in children and adolescents. There is a relatively low potential for drug-drug interactions due to its metabolic profile. Hepatic impairment does not significantly alter dose requirements, whereas severe renal disease requires some adjustments of dose. Desvenlafaxine maybe suitable in patients with comorbid physical illnesses. Desvenlafaxine can be a first line consideration for the treatment of cases of MDD uncomplicated by medical comorbidities.


MerTK activity is not necessary for the proliferation of glioblastoma stem cells

Monira Hoque, Siu Wai Wong, Ariadna Recasens, Ramzi Abbassi, Nghi Nguyen, Dehui Zhang, Michael A Stashko, Xiaodong Wang, Stephen Frye, Bryan W Day, Jonathan Baell, Lenka Munoz
PMID: 33571503   DOI: 10.1016/j.bcp.2021.114437

Abstract

MerTK has been identified as a promising target for therapeutic intervention in glioblastoma. Genetic studies documented a range of oncogenic processes that MerTK targeting could influence, however robust pharmacological validation has been missing. The aim of this study was to assess therapeutic potential of MerTK inhibitors in glioblastoma therapy. Unlike previous studies, our work provides several lines of evidence that MerTK activity is dispensable for glioblastoma growth. We observed heterogeneous responses to MerTK inhibitors that could not be correlated to MerTK inhibition or MerTK expression in cells. The more selective MerTK inhibitors UNC2250 and UNC2580A lack the anti-proliferative potency of less-selective inhibitors exemplified by UNC2025. Functional assays in MerTK-high and MerTK-deficient cells further demonstrate that the anti-cancer efficacy of UNC2025 is MerTK-independent. However, despite its efficacy in vitro, UNC2025 failed to attenuate glioblastoma growth in vivo. Gene expression analysis from cohorts of glioblastoma patients identified that MerTK expression correlates negatively with proliferation and positively with quiescence genes, suggesting that MerTK regulates dormancy rather than proliferation in glioblastoma. In summary, this study demonstrates the importance of orthogonal inhibitors and disease-relevant models in target validation studies and raises a possibility that MerTK inhibitors could be used to target dormant glioblastoma cells.


Deep eutectic solvent-homogenate based microwave-assisted hydrodistillation of essential oil from Litsea cubeba (Lour.) Pers. fruits and its chemical composition and biological activity

Yu Guo, Yan Li, Zhuang Li, Li Jiang, Xifeng Cao, Wenbin Gao, Jun Wang, Duqiang Luo, Fengli Chen
PMID: 33848643   DOI: 10.1016/j.chroma.2021.462089

Abstract

As an important natural product, the sufficient separation of plant essential oil (EO) is helpful to improve its utilization value. In this work, deep eutectic solvent-homogenate based microwave-assisted hydrodistillation (DES-HMAHD) was developed and applied to isolate EO from the fruits of Litsea cubeba (Lour.) Pers. Different types of DES were investigated in terms of the EO kinetics and composition, among which oxalic acid/choline chloride (OA/ChCl) had obvious advantages. Following, molar ratio of OA and ChCl (1:1), water content (50%), liquid-solid ratio (12.5:1 mL/g), homogenate time (2 min), and microwave power (700 W) were found to be the optimum conditions. Gas chromatography-mass spectrometer (GC-MS) analysis showed that the EO isolated from DES-HMAHD contained a large proportion of m-cymene and trans-linalool oxide, which were quite different from the conventionally reported L. cubeba EO. In addition, the proposed DES-HMAHD resulted in higher separation efficiency and economic value, as well as lower environmental impact, as compared with other techniques. Afterwards, the EO isolated by different methods was evaluated from the perspective of biological activity. The EO obtained by DES-HMAHD showed higher antioxidant activity (DPPH and ABTS) but lower antifungal activity, which was related to its chemical composition. In general, DES-HMAHD produced a kind of L. cubeba EO with different components, which provided a scientific foundation for the sufficient isolation of plant EO and its application in the natural products.


RIFM fragrance ingredient safety assessment, cyclohexanol, CAS Registry Number 108-93-0

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, M Kumar, A Lapczynski, M Lavelle, I Lee, D C Liebler, H Moustakas, M Na, T M Penning, G Ritacco, J Romine, N Sadekar, T W Schultz, D Selechnik, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura
PMID: 33571610   DOI: 10.1016/j.fct.2021.112047

Abstract

The existing information supports the use of this material as described in this safety assessment. Cyclohexanol was evaluated for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. Data show that cyclohexanol is not genotoxic. Data on cyclohexanol provide a calculated margin of exposure (MOE) >100 for the repeated dose toxicity and reproductive toxicity endpoints. Data show that there are no safety concerns for cyclohexanol for skin sensitization under the current declared levels of use. The phototoxicity/photoallergenicity endpoints were evaluated based on ultraviolet (UV) spectra; cyclohexanol is not expected to be phototoxic/photoallergenic. The local respiratory toxicity endpoint was evaluated using the threshold of toxicological concern (TTC) for a Cramer Class I material, and the exposure to cyclohexanol is below the TTC (1.4 mg/day). The environmental endpoints were evaluated; cyclohexanol was found not to be persistent, bioaccumulative, and toxic (PBT) as per the International Fragrance Association (IFRA) Environmental Standards, and its risk quotients, based on its current volume of use in Europe and North America (i.e., Predicted Environmental Concentration/Predicted No Effect Concentration [PEC/PNEC]), are <1.


Venlafaxine vs. fluoxetine in postmenopausal women with major depressive disorder: an 8-week, randomized, single-blind, active-controlled study

Jingjing Zhou, Xiao Wang, Lei Feng, Le Xiao, Rui Yang, Xuequan Zhu, Hui Shi, Yongdong Hu, Runsen Chen, Philip Boyce, Gang Wang
PMID: 34011310   DOI: 10.1186/s12888-021-03253-8

Abstract

In the population of postmenopausal patients with major depressive disorder (MDD), the superiority of serotonin-norepinephrine reuptake inhibitors (SNRIs) over selective serotonin reuptake inhibitors (SSRIs) has not yet been definitively proven. Consequently, a direct comparison of the efficacy of SSRIs and SNRIs in the treatment of postmenopausal depression could provide relevant data. The aim of this study was to compare the efficacy and safety of venlafaxine vs. fluoxetine in the treatment of postmenopausal MDD.
This was an 8-week, multicenter, randomized, single-blind, active-controlled trial conducted at a psychiatric hospital (Beijing Anding Hospital) and a general hospital (Beijing Chaoyang Hospital) between April 2013 and September 2017. The primary outcome measure was improving depressive symptoms (Hamilton Depression Rating Scale (HAMD-24) score). The secondary outcomes included the change of HAMD-24 anxiety/somatization factor score and Clinical Global Impressions-Improvement (CGI-I) response rate. Safety was assessed by treatment-emergent adverse events (TEAEs) and laboratory tests. Efficacy was analyzed by using the full analysis set (FAS) following the modified intention-to-treat (mITT) principle. The primary endpoint measurements were analyzed using a mixed-effect model for repeated measures (MMRM) model with patients as a random-effect factor, treatment group as the independent variable, time as a repeated measure, and baseline covariates, using a first-order ante dependence covariance matrix.
A total of 184 women were randomized. The full analysis set (FAS) included 172 patients (venlafaxine, n = 82; fluoxetine, n = 90). Over the 8-week study period, the reduction in HAMD-24 scores was significant (P < 0.001) in both groups, while a significantly greater decline from baseline was observed in the venlafaxine group compared with the fluoxetine group (least-squares mean difference [95% CI]: - 2.22 [- 7.08, - 0.41]), P = 0.001). The baseline-to-week-8 least-squares mean change of the anxiety/somatization factor scores, CGI-I response rate were greater in the venlafaxine group than in the fluoxetine group (all P < 0.05). The most frequent TEAEs (≥5%) in both groups were nausea, somnolence, dizziness, headache, and dry mouth. There was no significant difference in the incidence of adverse events between the two groups.
Venlafaxine was well tolerated and compared to fluoxetine, it led to a greater improvement in the treatment of postmenopausal MDD.
Clinical Trials. gov
. The trial was registered on April 4, 2013.


Cysteine Nucleophiles in Glycosidase Catalysis: Application of a Covalent β-l-Arabinofuranosidase Inhibitor

Nicholas G S McGregor, Joan Coines, Valentina Borlandelli, Satoko Amaki, Marta Artola, Alba Nin-Hill, Daniël Linzel, Chihaya Yamada, Takatoshi Arakawa, Akihiro Ishiwata, Yukishige Ito, Gijsbert A van der Marel, Jeroen D C Codée, Shinya Fushinobu, Herman S Overkleeft, Carme Rovira, Gideon J Davies
PMID: 33528085   DOI: 10.1002/anie.202013920

Abstract

The recent discovery of zinc-dependent retaining glycoside hydrolases (GHs), with active sites built around a Zn(Cys)
(Glu) coordination complex, has presented unresolved mechanistic questions. In particular, the proposed mechanism, depending on a Zn-coordinated cysteine nucleophile and passing through a thioglycosyl enzyme intermediate, remains controversial. This is primarily due to the expected stability of the intermediate C-S bond. To facilitate the study of this atypical mechanism, we report the synthesis of a cyclophellitol-derived β-l-arabinofuranosidase inhibitor, hypothesised to react with the catalytic nucleophile to form a non-hydrolysable adduct analogous to the mechanistic covalent intermediate. This β-l-arabinofuranosidase inhibitor reacts exclusively with the proposed cysteine thiol catalytic nucleophiles of representatives of GH families 127 and 146. X-ray crystal structures determined for the resulting adducts enable MD and QM/MM simulations, which provide insight into the mechanism of thioglycosyl enzyme intermediate breakdown. Leveraging the unique chemistry of cyclophellitol derivatives, the structures and simulations presented here support the assignment of a zinc-coordinated cysteine as the catalytic nucleophile and illuminate the finely tuned energetics of this remarkable metalloenzyme clan.


Identification of Aroma Composition and Key Odorants Contributing to Aroma Characteristics of White Teas

Qin-Cao Chen, Yin Zhu, Han Yan, Mei Chen, Dong-Chao Xie, Meng-Qi Wang, De-Jiang Ni, Zhi Lin
PMID: 33371407   DOI: 10.3390/molecules25246050

Abstract

The identification of aroma composition and key odorants contributing to aroma characteristics of white tea is urgently needed, owing to white tea's charming flavors and significant health benefits. In this study, a total of 238 volatile components were identified in the three subtypes of white teas using headspace solid-phase microextraction (HS-SPME) combined with comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC × GC-TOFMS). The multivariate statistical analysis demonstrated that the contents of 103 volatile compounds showed extremely significant differences, of which 44 compounds presented higher contents in Baihaoyinzhen and Baimudan, while the other 59 compounds exhibited higher contents in Shoumei. The sensory evaluation experiment carried out by gas chromatography-olfactometry/mass spectrometry (GC-O/MS) revealed 44 aroma-active compounds, of which 25 compounds were identified, including 9 alcohols, 6 aldehydes, 5 ketones, and 5 other compounds. These odorants mostly presented green, fresh, floral, fruity, or sweet odors. Multivariate analyses of chemical characterization and sensory evaluation results showed that high proportions of alcohols and aldehydes form the basis of green and fresh aroma characteristic of white teas, and phenylethyl alcohol, γ-Nonalactone, trans-β-ionone, trans-linalool oxide (furanoid), α-ionone, and cis-3-hexenyl butyrate were considered as the key odorants accounting for the different aroma characteristics of the three subtypes of white tea. The results will contribute to in-depth understand chemical and sensory markers associated with different subtypes of white tea, and provide a solid foundation for tea aroma quality control and improvement.


Effects of a Peripherally Restricted Hybrid Inhibitor of CB1 Receptors and iNOS on Alcohol Drinking Behavior and Alcohol-Induced Endotoxemia

Luis Santos-Molina, Alexa Herrerias, Charles N Zawatsky, Ozge Gunduz-Cinar, Resat Cinar, Malliga R Iyer, Casey M Wood, Yuhong Lin, Bin Gao, George Kunos, Grzegorz Godlewski
PMID: 34443679   DOI: 10.3390/molecules26165089

Abstract

Alcohol consumption is associated with gut dysbiosis, increased intestinal permeability, endotoxemia, and a cascade that leads to persistent systemic inflammation, alcoholic liver disease, and other ailments. Craving for alcohol and its consequences depends, among other things, on the endocannabinoid system. We have analyzed the relative role of central vs. peripheral cannabinoid CB1 receptors (CB1R) using a "two-bottle" as well as a "drinking in the dark" paradigm in mice. The globally acting CB1R antagonist rimonabant and the non-brain penetrant CB1R antagonist JD5037 inhibited voluntary alcohol intake upon systemic but not upon intracerebroventricular administration in doses that elicited anxiogenic-like behavior and blocked CB1R-induced hypothermia and catalepsy. The peripherally restricted hybrid CB1R antagonist/iNOS inhibitor
-MRI-1867 was also effective in reducing alcohol consumption after oral gavage, while its
enantiomer (CB1R inactive/iNOS inhibitor) was not. The two MRI-1867 enantiomers were equally effective in inhibiting an alcohol-induced increase in portal blood endotoxin concentration that was caused by increased gut permeability. We conclude that (i) activation of peripheral CB1R plays a dominant role in promoting alcohol intake and (ii) the iNOS inhibitory function of MRI-1867 helps in mitigating the alcohol-induced increase in endotoxemia.


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